molecular formula C17H16O3S B14236462 Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester CAS No. 512193-77-0

Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester

Cat. No.: B14236462
CAS No.: 512193-77-0
M. Wt: 300.4 g/mol
InChI Key: KMKODBPHNLJOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzene ring, an acetic acid moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester typically involves esterification reactions. One common method is the reaction of benzeneacetic acid with 2-[4-(methylthio)phenyl]-2-oxoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylthio group enhances its ability to interact with sulfur-containing biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-methylphenyl ester
  • Benzeneacetic acid, methyl ester
  • Benzeneacetic acid, 2-phenylethyl ester
  • Benzeneacetic acid, (4-methoxyphenyl)methyl ester

Uniqueness

Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biomolecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

512193-77-0

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

[2-(4-methylsulfanylphenyl)-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C17H16O3S/c1-21-15-9-7-14(8-10-15)16(18)12-20-17(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

KMKODBPHNLJOGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.